N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-5-(4-methyl-2-nitrophenyl)furan-2-carboxamide
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Overview
Description
N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-5-(4-methyl-2-nitrophenyl)furan-2-carboxamide is a synthetic organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-5-(4-methyl-2-nitrophenyl)furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carboxamide core, followed by the introduction of the 3-chloro-4-(pyrrolidin-1-yl)phenyl and 4-methyl-2-nitrophenyl groups. Common reagents used in these reactions include chlorinating agents, nitrating agents, and amines. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-5-(4-methyl-2-nitrophenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can result in various substituted phenyl derivatives.
Scientific Research Applications
N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-5-(4-methyl-2-nitrophenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-5-(4-methyl-2-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-5-(4-methylphenyl)furan-2-carboxamide
- N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide
Uniqueness
N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-5-(4-methyl-2-nitrophenyl)furan-2-carboxamide is unique due to the presence of both the nitro and chloro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications.
Properties
CAS No. |
878969-61-0 |
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Molecular Formula |
C22H20ClN3O4 |
Molecular Weight |
425.9 g/mol |
IUPAC Name |
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-5-(4-methyl-2-nitrophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C22H20ClN3O4/c1-14-4-6-16(19(12-14)26(28)29)20-8-9-21(30-20)22(27)24-15-5-7-18(17(23)13-15)25-10-2-3-11-25/h4-9,12-13H,2-3,10-11H2,1H3,(H,24,27) |
InChI Key |
SFYSEELURRMOOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC(=C(C=C3)N4CCCC4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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